methyl 2-{2-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-4,5-dimethoxyphenyl}acetate
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Overview
Description
Scientific Research Applications
Intramolecular Sulfur(IV)-Oxygen Interaction Studies
Research on sulfur(IV)-oxygen interactions in molecules with similar structural features to the given compound suggests an interest in understanding the steric and electronic effects governing molecular conformation and reactivity. For instance, studies by Kucsman et al. (1984) delve into the X-ray structures of molecules demonstrating close S(II)...O contacts, providing insights into the impacts of sulfur-oxygen interaction on molecular geometry and possibly influencing the design and synthesis of new compounds with enhanced stability or reactivity (Kucsman et al., 1984).
Improved Synthesis Pathways
Research on improved synthesis methods, such as the work by Hu Jia-peng (2012) on Clopidogrel Sulfate, highlights the ongoing efforts to optimize the production of complex organic molecules. This includes finding more efficient, high-yield pathways and potentially applies to the synthesis of compounds like the one , where tailored synthetic strategies could enhance accessibility and purity for research applications (Hu Jia-peng, 2012).
Catalytic Applications
Research into catalytic applications, as seen in the work on sulfonated Schiff base copper(II) complexes by Hazra et al. (2015), suggests potential roles for similar compounds in catalysis. These studies provide insights into how the structural elements of the compound, such as metal coordination sites and electron-donating or withdrawing groups, might influence its utility as a catalyst in organic transformations (Hazra et al., 2015).
Material Science and Polymer Research
The synthesis and characterization of hyperbranched aromatic polyimides, as discussed by Yamanaka et al. (2000), indicate the potential for incorporating the given compound or related structures into novel polymeric materials. Such research points towards applications in creating materials with specific properties, such as enhanced thermal stability or solubility, which could be relevant for a wide range of industrial and technological applications (Yamanaka et al., 2000).
Mechanism of Action
Target of Action
Similar benzodioxole derivatives have been reported to inhibitcyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators in inflammation and pain .
Mode of Action
They bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclins, which play important roles in inflammation, pain, and other biological responses . By inhibiting COX enzymes, the compound reduces the production of these mediators, potentially alleviating symptoms of inflammation and pain .
Future Directions
The future directions for the study of “methyl 2-{2-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-4,5-dimethoxyphenyl}acetate” and similar compounds could involve further exploration of their potential as COX inhibitors and cytotoxic agents . Additionally, more detailed studies on their synthesis, molecular structure, and chemical reactions could provide valuable insights.
Properties
IUPAC Name |
methyl 2-[2-(1,3-benzodioxol-5-ylsulfamoyl)-4,5-dimethoxyphenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO8S/c1-23-14-6-11(7-18(20)25-3)17(9-15(14)24-2)28(21,22)19-12-4-5-13-16(8-12)27-10-26-13/h4-6,8-9,19H,7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKQQVRNGNTVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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